molecular formula C7H5FN2 B1442067 4-fluoro-1H-pyrrolo[3,2-c]pyridine CAS No. 1190309-76-2

4-fluoro-1H-pyrrolo[3,2-c]pyridine

Cat. No. B1442067
M. Wt: 136.13 g/mol
InChI Key: CTVKAOMGIGAVEO-UHFFFAOYSA-N
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Description

4-Fluoro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound . It is a part of the pyrrolopyridine family, which are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring . These compounds can present two isomeric structures .


Synthesis Analysis

The synthesis of 4-fluoro-1H-pyrrolo[3,2-c]pyridine has been described in various studies. Two routes have been presented for the preparation of this compound from 1H-pyrrolo[2,3-b]pyridine N-oxide. Regioselective fluorination was achieved using either the Balz-Schiemann reaction or lithium-halogen exchange .


Molecular Structure Analysis

The molecular structure of 4-fluoro-1H-pyrrolo[3,2-c]pyridine is characterized by the presence of a pyrrole and a pyridine ring . The compound can present two possible tautomeric forms: the 1H- and 2H-isomers .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : The synthesis of 4-fluoro-1H-pyrrolo[3,2-c]pyridine has been explored through various methods. For instance, Thibault et al. (2003) describe two routes for its preparation, using regioselective fluorination techniques such as the Balz-Schiemann reaction or lithium-halogen exchange (Thibault, L’Heureux, Bhide, & Ruel, 2003).
  • Chemical Properties and Reactivity : The chemical properties and reactivity of related compounds have been extensively studied. For example, Murthy et al. (2017) conducted a detailed study on 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, examining its vibrational spectra, NMR chemical shifts, and molecular stability (Murthy et al., 2017).

Biological and Pharmaceutical Applications

  • Potential in Drug Development : Compounds containing the pyrrolo[3,4-c]pyridine moiety have shown a broad spectrum of pharmacological properties, leading to the development of new compounds with this structure. Wójcicka and Redzicka (2021) reviewed studies on the biological activity of pyrrolo[3,4-c]pyridines, highlighting their potential in treating diseases of the nervous and immune systems, as well as their analgesic, antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).
  • Antitumor Activity : Carbone et al. (2013) synthesized new nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, and tested their biological effects in models of diffuse malignant peritoneal mesothelioma, showing significant tumor volume inhibition and apoptotic responses (Carbone et al., 2013).

Chemical Sensing and Photophysical Properties

properties

IUPAC Name

4-fluoro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-7-5-1-3-9-6(5)2-4-10-7/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVKAOMGIGAVEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-1H-pyrrolo[3,2-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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